molecular formula C12H12Cl2N2O4S4 B2591752 1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine CAS No. 500149-15-5

1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine

Cat. No.: B2591752
CAS No.: 500149-15-5
M. Wt: 447.38
InChI Key: VSWOTIJDRMNRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C14H14Cl2N2O4S4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of two 5-chlorothiophen-2-yl groups attached to the piperazine ring via sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine typically involves the reaction of piperazine with 5-chlorothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically conducted in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a sulfonamide derivative, while oxidation of the thiophene rings could produce sulfoxides or sulfones.

Scientific Research Applications

1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the piperazine moiety.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine is not well-documented. based on its structure, it is likely to interact with biological targets through the piperazine ring and the sulfonyl groups. The piperazine ring can act as a ligand for various receptors, while the sulfonyl groups can form hydrogen bonds or electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(4-chlorophenyl)sulfonyl]piperazine: Similar structure but with 4-chlorophenyl groups instead of 5-chlorothiophen-2-yl groups.

    1,4-Bis[(4-methylphenyl)sulfonyl]piperazine: Contains 4-methylphenyl groups instead of 5-chlorothiophen-2-yl groups.

    1,4-Bis[(4-nitrophenyl)sulfonyl]piperazine: Contains 4-nitrophenyl groups instead of 5-chlorothiophen-2-yl groups.

Uniqueness

1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine is unique due to the presence of the 5-chlorothiophen-2-yl groups, which impart distinct electronic properties and reactivity compared to other similar compounds. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in materials science and organic electronics.

Properties

IUPAC Name

1,4-bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O4S4/c13-9-1-3-11(21-9)23(17,18)15-5-7-16(8-6-15)24(19,20)12-4-2-10(14)22-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWOTIJDRMNRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.